molecular formula C18H17F2N3OS B2808415 2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide CAS No. 497060-84-1

2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide

Cat. No.: B2808415
CAS No.: 497060-84-1
M. Wt: 361.41
InChI Key: RIJRLNSWVUIBAX-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide is a chemical compound with the molecular formula C18H17F2N3OS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are commonly used.

    Thioetherification: Thiol reagents such as thiophenol are used under mild conditions.

Major Products

The major products formed from these reactions include substituted derivatives of this compound, which can exhibit different chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide exhibits unique chemical properties due to the presence of the phenylpiperazine moiety. This moiety enhances its potential as a pharmacologically active agent and contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3OS/c19-14-7-4-8-15(20)16(14)17(24)21-18(25)23-11-9-22(10-12-23)13-5-2-1-3-6-13/h1-8H,9-12H2,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJRLNSWVUIBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821236
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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